molecular formula C9H9Cl2N3O2 B1621681 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide CAS No. 763031-30-7

3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide

Cat. No.: B1621681
CAS No.: 763031-30-7
M. Wt: 262.09 g/mol
InChI Key: XJCUNEBJPYZWAX-UHFFFAOYSA-N
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Description

3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide is a synthetic organic compound that belongs to the class of amides. It features a dichlorophenyl group, an amino group, and a hydroxyimino group attached to a propanamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of nitro groups to the benzene ring.

    Reduction: Conversion of nitro groups to amino groups.

    Amidation: Formation of the amide bond.

    Hydroxyimino Formation: Introduction of the hydroxyimino group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or hydroxyimino groups.

    Reduction: Reduction reactions might target the hydroxyimino group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic ring or at the amide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, such compounds could be explored for their therapeutic potential, including anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, the compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, modulating their activity through binding interactions. The molecular targets could include receptors, enzymes, or nucleic acids, and the pathways involved might be related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-(3,4-Dichlorophenyl)Propanamide: Lacks the hydroxyimino group.

    3-Amino-N-Phenyl-3-(Hydroxyimino)Propanamide: Lacks the dichloro substitution on the phenyl ring.

    N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide: Lacks the amino group.

Uniqueness

The presence of both the hydroxyimino and dichlorophenyl groups in 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide might confer unique chemical reactivity and biological activity compared to its analogs. This could make it particularly interesting for specific applications in research and industry.

Properties

IUPAC Name

3-amino-N-(3,4-dichlorophenyl)-3-hydroxyiminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O2/c10-6-2-1-5(3-7(6)11)13-9(15)4-8(12)14-16/h1-3,16H,4H2,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCUNEBJPYZWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC(=NO)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399480
Record name 3-Amino-N-(3,4-dichlorophenyl)-3-(hydroxyimino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763031-30-7
Record name 3-Amino-N-(3,4-dichlorophenyl)-3-(hydroxyimino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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